molecular formula C27H21ClN2O2 B3423542 N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine CAS No. 305866-70-0

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B3423542
CAS No.: 305866-70-0
M. Wt: 440.9 g/mol
InChI Key: XMCGZKAHUKOWQN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a quinoline derivative characterized by a methoxy group at position 6 and a methyl group at position 2 on the quinoline core. The compound features a 3-chloro-4-(naphthalen-2-yloxy)phenyl substituent linked to the quinoline via an amine group. Its molecular formula is C27H21ClN2O2, with a molecular weight of 440.93 g/mol and CAS number 305866-70-0 .

Properties

IUPAC Name

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O2/c1-17-13-26(23-16-21(31-2)10-11-25(23)29-17)30-20-8-12-27(24(28)15-20)32-22-9-7-18-5-3-4-6-19(18)14-22/h3-16H,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGZKAHUKOWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC5=CC=CC=C5C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305866-70-0
Record name N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their structural versatility and biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties
Target Compound C27H21ClN2O2 440.93 - 3-chloro-4-naphthalen-2-yloxyphenyl
- 6-methoxy-2-methylquinoline
Not explicitly reported, but quinoline analogs often target cancer pathways or kinases .
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine (SLEC-11) C18H17FN2O 296.3 - 4-fluorophenylmethyl
- 6-methoxy-2-methylquinoline
Targets E-cadherin-deficient gastric cancer cells via synthetic lethality; induces apoptosis .
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine C23H19FN2O3S 434.47 - 4-fluorophenylmethyl
- 3-benzenesulfonyl
- 6-methoxyquinoline
Sulfonyl group enhances polarity, potentially improving solubility but reducing membrane permeability .
6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine C23H23ClN4O3 438.91 - 4-ethoxyphenylmethyl
- 3-morpholine-4-carbonyl
- 6-chloroquinoline
Morpholine substituent introduces hydrogen-bonding capacity; may target kinase enzymes .
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine C16H10ClF3N2 322.72 - 3-chlorophenyl
- 6-trifluoromethylquinoline
Trifluoromethyl group increases lipophilicity and metabolic stability .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The naphthalen-2-yloxy group in the target compound provides a bulky aromatic system, likely enhancing binding to hydrophobic pockets in target proteins (e.g., kinases or DNA) compared to smaller substituents like fluorine in SLEC-11 . However, this may reduce aqueous solubility, a critical factor in drug development.
  • Fluorine in SLEC-11 improves binding affinity to E-cadherin-deficient cancer cells via electronic effects (e.g., dipole interactions) and metabolic stability .

Functional Group Modifications: Sulfonyl groups (e.g., in ) increase polarity and solubility but may limit cell permeability due to their size and charge .

Quinoline vs. Quinazoline Cores: Quinazoline derivatives (e.g., ) differ in their nitrogen atom placement, which alters electronic properties and target selectivity. Quinazolines are more commonly associated with kinase inhibition (e.g., EGFR inhibitors), whereas quinolines may target topoisomerases or intercalate DNA .

Impact of Halogens and Alkyl Groups: Chlorine in the target compound and SLEC-11 may enhance binding through hydrophobic interactions or halogen bonding. Methoxy groups (common in all compounds) improve solubility and modulate electron density in the quinoline ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine

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